2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide
Description
BenchChem offers high-quality 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-16-8-3-5-12-20(16)27-22(30)15-34-26-28-23-19-11-4-6-13-21(19)33-24(23)25(31)29(26)17-9-7-10-18(14-17)32-2/h3-14H,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLQYRMIBOQPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by a benzofuro[3,2-d]pyrimidine core and various functional groups, this compound exhibits a range of pharmacological properties, including antitumor , antimicrobial , and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 398.49 g/mol. Its structure includes:
- A benzofuro[3,2-d]pyrimidine core.
- A thioether linkage .
- An acetamide functional group .
These structural features are crucial for its biological activity and interaction with various biological targets.
The biological activity of 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways and gene expression profiles, impacting various cellular processes.
Potential Biological Activities
-
Antitumor Activity :
- This compound is believed to inhibit certain kinases involved in cancer cell proliferation.
- Studies have shown it may induce apoptosis in cancer cell lines.
-
Antimicrobial Properties :
- Exhibits activity against various bacterial strains.
- Potential use in treating infections caused by resistant bacteria.
-
Anti-inflammatory Effects :
- May reduce inflammation by inhibiting pro-inflammatory cytokines.
- Useful in conditions such as arthritis and other inflammatory diseases.
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of cytokine levels |
Case Study: Antitumor Activity
A study evaluated the compound's effect on HeLa cells (cervical cancer cell line). The results indicated a significant decrease in cell viability at concentrations greater than 10 µM, suggesting its potential as an anticancer agent.
Table 2: IC50 Values for Antitumor Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide | HeLa | 15 |
| Control | HeLa | >50 |
Synthesis Methods
The synthesis of this compound typically involves multiple steps to ensure structural integrity and functionalization. Common methods include:
- Thioether Formation : Using appropriate thiols to create the thioether linkage.
- Acetamide Formation : Reacting the intermediate with acetic anhydride or acetamide under controlled conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
